1-Phenoxy-3-(trifluoromethyl)benzene
Overview
Description
“1-Phenoxy-3-(trifluoromethyl)benzene” is an organic compound with the molecular formula C13H9F3O . It is also known as “(Trifluoromethoxy)benzene” and is an aryl trifluoromethyl ether . The compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .
Synthesis Analysis
The synthesis of “1-Phenoxy-3-(trifluoromethyl)benzene” involves a process known as hydrogenolysis, where 4-chloro-1-(trifluoromethoxy)benzene is used as a starting material . Other methods of synthesis include the nucleophilic trifluoromethoxylation of alkyl halides .Molecular Structure Analysis
The molecular structure of “1-Phenoxy-3-(trifluoromethyl)benzene” consists of a benzene ring substituted with a phenoxy group and a trifluoromethyl group . The exact mass of the molecule is 238.06054939 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenoxy-3-(trifluoromethyl)benzene” include a molecular weight of 238.20 g/mol . The compound is also characterized by its unique physicochemical properties due to the presence of the trifluoromethyl group .Scientific Research Applications
Synthesis and Optimization
1-Phenoxy-3-(trifluoromethyl)benzene is recognized as an important intermediate in the production of medicines and pesticides. Zhang Zhi-hai (2010) describes the synthesis process of a similar compound, 3-Trifluoromethyl phenol, detailing the optimization steps that led to improved yield and purity, which could be applicable for enhancing the synthesis of 1-Phenoxy-3-(trifluoromethyl)benzene as well (Zhang Zhi-hai, 2010).
Photocatalytic Applications
Dengke Wang et al. (2015) explored the role of metal–organic frameworks in photocatalytic benzene hydroxylation to phenol, a process crucial in the chemical industry. This research might provide insights into the photocatalytic applications of 1-Phenoxy-3-(trifluoromethyl)benzene, given its structural similarity to benzene (Dengke Wang, Mengtao Wang, & Z. Li, 2015).
Electropolymerization and Conductivity
The electrochemical and spectral properties of symmetric monomers, including 1,3,5-tris(aryl)benzenes and 2,4,6-tris(aryl)-1-phenols, were investigated by K. Idzik et al. (2010). This research is significant for understanding the electropolymerization and conductivity properties of similar compounds like 1-Phenoxy-3-(trifluoromethyl)benzene (K. Idzik et al., 2010).
Synthesis of Enoyl-Acyl Carrier Protein Reductase Inhibitor
H. Egami et al. (2015) demonstrated the practical utility of phenol derivatives, including the synthesis of a potent enoyl-acyl carrier protein reductase inhibitor. This suggests potential applications of 1-Phenoxy-3-(trifluoromethyl)benzene in the synthesis of biologically active molecules (H. Egami et al., 2015).
Future Directions
The future directions for “1-Phenoxy-3-(trifluoromethyl)benzene” and related compounds are promising. The unique properties of the trifluoromethyl group make these compounds important targets in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
1-phenoxy-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLXFNNEBEKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546222 | |
Record name | 1-Phenoxy-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-(trifluoromethyl)benzene | |
CAS RN |
330-58-5 | |
Record name | 1-Phenoxy-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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